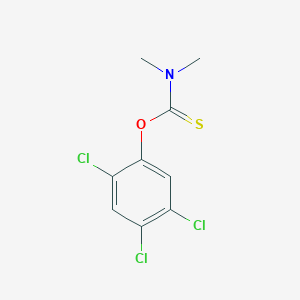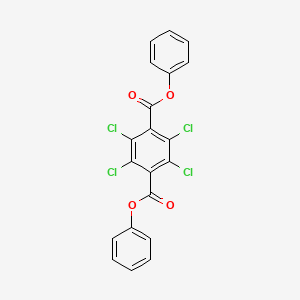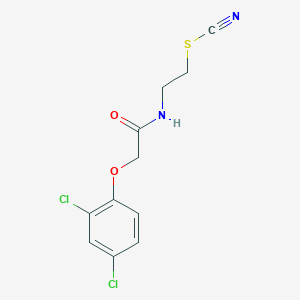
1-Methyl-3-(m-nitrophenyl)-1-nitrosourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(m-nitrophenyl)-1-nitrosourea is a compound of significant interest in the fields of chemistry and pharmacology. It is characterized by the presence of a nitrosourea group, which is known for its potent biological activities, particularly in the context of cancer treatment. The compound’s structure includes a methyl group, a meta-nitrophenyl group, and a nitrosourea moiety, making it a unique entity with diverse applications.
準備方法
The synthesis of 1-Methyl-3-(m-nitrophenyl)-1-nitrosourea typically involves the nitration of aniline derivatives followed by nitrosation. One common method includes the nitration of 3-nitroaniline to form 3-nitrophenylamine, which is then subjected to nitrosation using nitrous acid to yield the desired nitrosourea compound . Industrial production methods often employ similar routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-Methyl-3-(m-nitrophenyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The nitrosourea group can be oxidized under specific conditions, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions typically target the nitro group, converting it to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Methyl-3-(m-nitrophenyl)-1-nitrosourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical studies.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
作用機序
The biological activity of 1-Methyl-3-(m-nitrophenyl)-1-nitrosourea is primarily attributed to its ability to alkylate DNA. The nitrosourea group forms highly reactive intermediates that can transfer alkyl groups to DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately inducing cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .
類似化合物との比較
1-Methyl-3-(m-nitrophenyl)-1-nitrosourea can be compared to other nitrosourea compounds such as:
Carmustine (BCNU): Another nitrosourea used in cancer treatment, particularly for brain tumors.
Lomustine (CCNU): Similar to carmustine, used for treating various cancers.
Streptozotocin: A nitrosourea compound used in the treatment of pancreatic cancer and as a research tool in diabetes studies.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other nitrosoureas.
特性
CAS番号 |
21562-00-5 |
|---|---|
分子式 |
C8H8N4O4 |
分子量 |
224.17 g/mol |
IUPAC名 |
1-methyl-3-(3-nitrophenyl)-1-nitrosourea |
InChI |
InChI=1S/C8H8N4O4/c1-11(10-14)8(13)9-6-3-2-4-7(5-6)12(15)16/h2-5H,1H3,(H,9,13) |
InChIキー |
GMFBWUZIOOABHL-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)


![Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile](/img/structure/B14713201.png)










